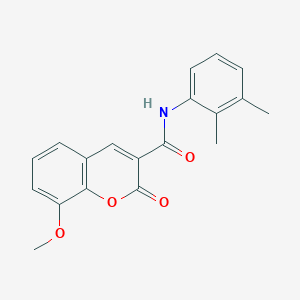
N-(2,3-dichlorophenyl)-2-(2-methyl-3-furoyl)hydrazinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,3-dichlorophenyl)-2-(2-methyl-3-furoyl)hydrazinecarboxamide, commonly known as Dichlorophenyl Furanone (DF), is a synthetic compound that has been extensively studied for its potential applications in scientific research. DF belongs to the class of hydrazinecarboxamides, which are known for their diverse biological activities. DF has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for further research.
Mécanisme D'action
The mechanism of action of N-(2,3-dichlorophenyl)-2-(2-methyl-3-furoyl)hydrazinecarboxamide is not fully understood, but it is believed to involve the inhibition of bacterial cell wall synthesis. This compound has been shown to target the peptidoglycan layer of the bacterial cell wall, leading to cell lysis and death. Further research is needed to fully elucidate the mechanism of action of this compound.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. In addition to its antibacterial activity, this compound has been shown to exhibit anti-inflammatory and antioxidant properties. This compound has also been shown to inhibit the growth of cancer cells, making it a potential candidate for cancer therapy.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(2,3-dichlorophenyl)-2-(2-methyl-3-furoyl)hydrazinecarboxamide for lab experiments is its high purity and availability. This compound can be synthesized in large quantities, making it a readily available compound for scientific research. However, one of the limitations of this compound is its potential toxicity. Further research is needed to fully understand the toxicity profile of this compound and its potential impact on lab experiments.
Orientations Futures
There are a number of potential future directions for research on N-(2,3-dichlorophenyl)-2-(2-methyl-3-furoyl)hydrazinecarboxamide. One area of research could be the development of new antibacterial agents based on the structure of this compound. Another potential area of research could be the development of this compound-based therapies for cancer treatment. Further research is also needed to fully understand the mechanism of action of this compound and its potential impact on human health.
Méthodes De Synthèse
N-(2,3-dichlorophenyl)-2-(2-methyl-3-furoyl)hydrazinecarboxamide can be synthesized through a multistep process, starting from commercially available starting materials. The synthesis involves the reaction of 2,3-dichlorophenylhydrazine with 2-methyl-3-furoic acid, followed by a series of chemical transformations to yield the final product. The synthesis of this compound has been optimized to provide high yields and purity, making it a readily available compound for scientific research.
Applications De Recherche Scientifique
N-(2,3-dichlorophenyl)-2-(2-methyl-3-furoyl)hydrazinecarboxamide has been extensively studied for its potential applications in scientific research. One of the main areas of research has been in the field of antibacterial agents. This compound has been shown to exhibit potent antibacterial activity against a range of gram-positive and gram-negative bacteria, making it a promising candidate for the development of new antibacterial agents.
Propriétés
IUPAC Name |
1-(2,3-dichlorophenyl)-3-[(2-methylfuran-3-carbonyl)amino]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2N3O3/c1-7-8(5-6-21-7)12(19)17-18-13(20)16-10-4-2-3-9(14)11(10)15/h2-6H,1H3,(H,17,19)(H2,16,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CULGMNLVDYLFKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)NNC(=O)NC2=C(C(=CC=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[5-(2-cyclohexylethyl)-1,3,4-thiadiazol-2-yl]-3-fluorobenzamide](/img/structure/B5781815.png)

![N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-4-chloroaniline](/img/structure/B5781831.png)
![methyl 3-[(4-methoxy-3-nitrobenzoyl)amino]-2-methylbenzoate](/img/structure/B5781833.png)
![3,4-dimethoxy-N-{[(4-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5781838.png)
![(1-benzyl-4-piperidinyl)[2-(dimethylamino)ethyl]methylamine](/img/structure/B5781840.png)
![6-chloro-3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5781845.png)
![N-[5-(4-fluorobenzyl)-1,3,4-thiadiazol-2-yl]-N'-(2-fluorophenyl)urea](/img/structure/B5781851.png)

![N'-[amino(2-pyridinyl)methylene]-2-pyridinecarbohydrazonamide](/img/structure/B5781873.png)
![2-amino-4-(4-methylphenyl)-6-[(2-methyl-2-propen-1-yl)thio]-3,5-pyridinedicarbonitrile](/img/structure/B5781886.png)
![N~1~-cyclopropyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B5781889.png)